SW155246

説明

4-chloro-N-(4-hydroxynaphthalen-1-yl)-3-nitrobenzenesulfonamide (CHNBS) is an organic compound that has been studied for its potential application in various fields, including medicinal chemistry, drug design, and biochemistry. CHNBS is a highly reactive compound with a unique structure, making it an attractive target for research and development. In

科学的研究の応用

DNA メチルトランスフェラーゼ阻害

SW155246 は、DNA メチルトランスフェラーゼ 1 (DNMT1) の強力で選択的な阻害剤です . DNMT1 は、遺伝子調節における重要なメカニズムである DNA メチル化のプロセスで重要な役割を果たす酵素です . DNMT1 を阻害することにより、this compound は DNA のメチル化パターンに影響を与え、遺伝子発現に影響を与える可能性があります .

癌研究

This compound の DNMT1 を阻害する能力は、癌研究において重要な意味を持ちます . 癌細胞ではしばしば異常な DNA メチル化パターンが観察され、this compound のような DNA メチル化を調節できる化合物は、治療薬としての可能性を秘めています . 特に、this compound は、肺癌細胞株である A549 細胞における腫瘍抑制遺伝子 RASSF1 の再発現を誘導することが示されています .

エピジェネティック研究

エピジェネティクスは、基底となる DNA 配列の変更を伴わない遺伝子発現の変化を伴います。 DNMT1 阻害剤として、this compound は DNA メチル化パターンを変更することにより、エピジェネティックな変化を引き起こす可能性があります . これは、エピジェネティックなメカニズムとそのさまざまな病気における役割を研究する研究者にとって貴重なツールです .

創薬

作用機序

Target of Action

The primary target of SW155246 is human DNA methyltransferases (DNMT), specifically DNMT1 . DNMTs are a family of enzymes that catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the carbon-5 position of cytosine residues, leading to an epigenetic modification .

Mode of Action

this compound inhibits DNMT1 by binding to it .

Biochemical Pathways

The inhibition of DNMT1 by this compound affects the methylation patterns of DNA. DNMT1 is responsible for maintaining these patterns during replication . Therefore, the inhibition of DNMT1 can lead to changes in gene expression.

Result of Action

The inhibition of DNMT1 by this compound can lead to changes in gene expression, which can have various downstream effects, including potential therapeutic applications in the treatment of cancer and other diseases .

特性

IUPAC Name |

4-chloro-N-(4-hydroxynaphthalen-1-yl)-3-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClN2O5S/c17-13-6-5-10(9-15(13)19(21)22)25(23,24)18-14-7-8-16(20)12-4-2-1-3-11(12)14/h1-9,18,20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDYDEJYIVZNWQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2O)NS(=O)(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClN2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

420092-79-1 | |

| Record name | 420092-79-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

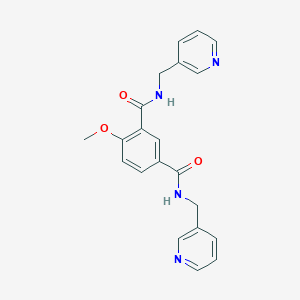

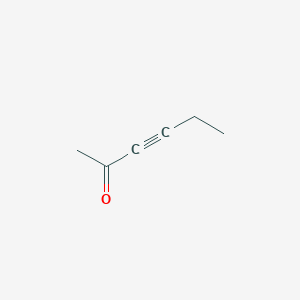

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

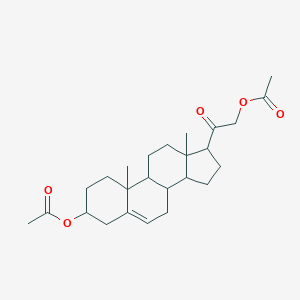

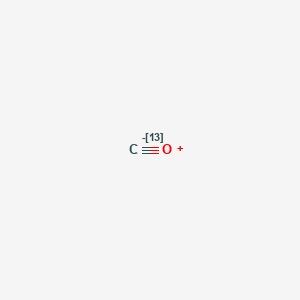

Feasible Synthetic Routes

Q & A

Q1: How does SW155246 interact with DNA methyltransferases (DNMTs) and what are the downstream effects?

A: While the precise binding mode of this compound to DNMT1 is not fully elucidated in the provided research, studies suggest it acts as an antagonist, meaning it likely binds to the enzyme and blocks its activity. [] This inhibition is selective for DNMT1 over other DNMT isoforms like DNMT3A and DNMT3B. [] By inhibiting DNMT1, this compound prevents the addition of methyl groups to DNA. This can lead to the reactivation of silenced tumor suppressor genes like RASSF1A, as observed in A549 cancer cells. [] This reactivation is a desirable outcome in cancer treatment.

Q2: What is known about the structure-activity relationship (SAR) of this compound and its impact on DNMT inhibition?

A: The research highlights the existence of "activity cliffs" surrounding this compound. [] This means that even small structural modifications to the compound can drastically impact its ability to inhibit DNMT1. Specifically, the presence of the sulfonamide group and the specific arrangement of the chloro and nitro groups on the benzene ring are crucial for activity. [] Molecules with high structural similarity but lacking these features showed no DNMT1 inhibition. [] This sensitivity to structural changes underscores the importance of understanding the SAR for developing more potent and selective DNMT1 inhibitors.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Amino-5,6-dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one](/img/structure/B163136.png)